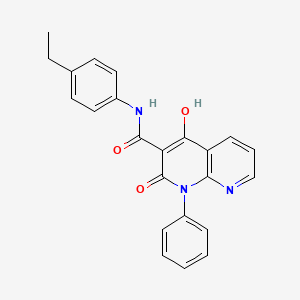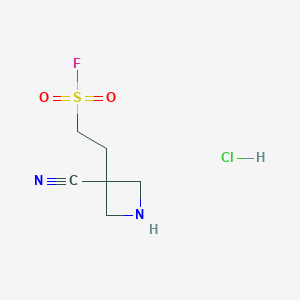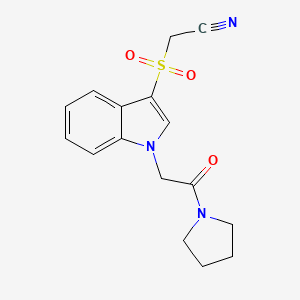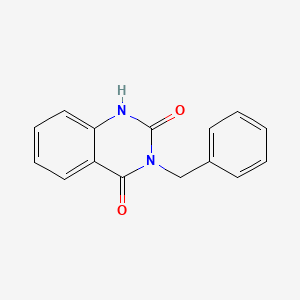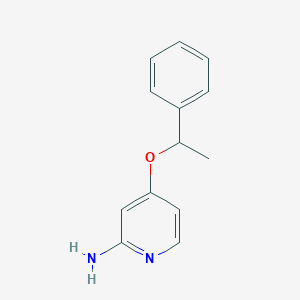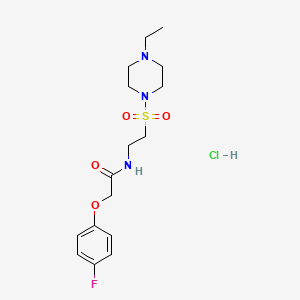![molecular formula C19H20ClN3O2S2 B3008777 N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252923-01-5](/img/structure/B3008777.png)
N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide" is a complex molecule that is likely to have interesting chemical and physical properties due to its structural features. While the exact compound is not directly studied in the provided papers, related compounds with similar functional groups and structural motifs have been analyzed, which can give insights into the behavior of the compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of amide bonds and the introduction of sulfur-containing groups, such as sulfanyl groups. For instance, the synthesis of 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides has been studied, and these compounds are known to exhibit different conformations based on their molecular structure . Although the exact synthesis route for the compound is not provided, it can be inferred that similar synthetic strategies could be employed, involving the formation of amide bonds and the attachment of sulfur-containing heterocycles.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray crystallography and computational methods. For example, the crystal structure of a copper(II) complex with a related ligand has been reported, showing coordination through a pyrimidinyl nitrogen atom and revealing a tetragonally-distorted octahedral geometry around the metal center . Additionally, vibrational spectroscopy and quantum computational approaches have been used to characterize the vibrational signatures and geometric equilibrium of similar molecules, providing insights into the non-planar arrangement of phenyl and pyrimidine rings .
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be inferred from their molecular structure and the presence of reactive functional groups. The presence of amide bonds, chloro substituents, and sulfur-containing groups suggests that these compounds could participate in various chemical reactions, such as nucleophilic substitutions or coordination to metal centers, as demonstrated by the copper(II) complex . The reactivity can also be influenced by the electronic effects of substituents, as seen in the vibrational spectroscopic analysis of related molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on the properties of similar molecules. For instance, the polarity and dipole moments of related acetamides have been studied, indicating the presence of preferred conformations and the influence of substituents on the molecular polarity . The vibrational spectroscopic analysis provides information on the inter- and intramolecular hydrogen bonding, which can affect the compound's solubility and stability . Additionally, the pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, can be investigated through computational methods, as has been done for related antiviral molecules .
Scientific Research Applications
1. Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
Compounds with similar structures to N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been synthesized and evaluated as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key targets in cancer chemotherapy. These compounds have shown potent inhibitory activities against human TS and DHFR, indicating their potential application in anticancer drug development (Gangjee et al., 2008).
2. Antitumor Activity
Derivatives of thieno[3,2-d]pyrimidine, closely related to the chemical compound , have been synthesized and evaluated for their antitumor activities. These compounds have displayed potent anticancer activity on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. This demonstrates their potential as leads for the development of new anticancer agents (Hafez & El-Gazzar, 2017).
3. Crystal Structure Analysis
The crystal structures of compounds with similar molecular frameworks have been determined, providing insights into their molecular conformations. This information is valuable for understanding the interaction of these compounds with biological targets and can guide the design of new therapeutic agents (Subasri et al., 2016).
4. Vibrational Spectroscopic Signatures
The vibrational spectroscopic signatures of related compounds have been characterized using techniques such as Raman and Fourier transform infrared spectroscopy. This research aids in the understanding of the molecular structure and the interactions within these compounds, which is crucial for their potential application in drug design (Jenepha Mary et al., 2022).
5. Synthesis and Antimicrobial Activity
Some pyrimidinone and oxazinone derivatives, related to the compound , have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the development of new antimicrobial agents, which is particularly important in the context of increasing antibiotic resistance (Hossan et al., 2012).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S2/c1-11(2)9-23-18(25)17-15(7-8-26-17)22-19(23)27-10-16(24)21-14-6-4-5-13(20)12(14)3/h4-8,11H,9-10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEHRAZYGWSUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Methylthiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3008695.png)
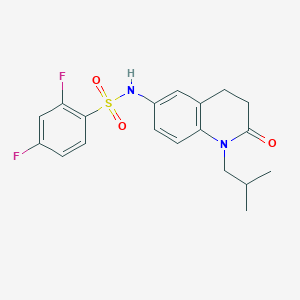
![3-(((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(3-(trifluoromethyl)phenyl)amino)methyl)-4-methoxybenzaldehyde](/img/structure/B3008699.png)
![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(3,4-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B3008700.png)
